molecular formula C14H15N3O2S2 B5430549 2-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5430549
M. Wt: 321.4 g/mol
InChI Key: QRYZBHQDAROPEW-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative synthesized via amidation of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol using EDC and HOBt as coupling agents . The structure features a 4-methoxyphenyl group attached to an acetamide backbone and a propenylsulfanyl substituent on the thiadiazole ring (Figure 1). It was designed as part of a broader effort to develop anticancer agents with improved efficacy and reduced toxicity compared to conventional chemotherapeutics .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-3-8-20-14-17-16-13(21-14)15-12(18)9-10-4-6-11(19-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYZBHQDAROPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced by reacting the thiadiazole intermediate with an appropriate alkylating agent such as allyl bromide.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxyphenylacetic acid or its derivatives to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding amine.

    Substitution: Electrophilic substitution on the aromatic ring can produce nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various thiadiazole derivatives against multiple drug-resistant pathogens. The agar well diffusion method was employed to evaluate the efficacy of these compounds, showing promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. In vitro assays demonstrated that compounds similar to 2-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide could inhibit cancer cell proliferation effectively. For instance, a related compound showed selective cytotoxicity against breast cancer cell lines (MCF-7, T47-D) while exhibiting low toxicity towards normal cells .

Case Studies

StudyCompound TestedTargetResults
Thiadiazole DerivativesBacterial StrainsEffective against Staphylococcus aureus and Bacillus subtilis
Thiadiazole AnalogBreast Cancer CellsIC50 values between 27.7–39.2 µM on cancerous cells; >100 µM on normal cells

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. The prop-2-en-1-ylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The acetamide moiety can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Sulfur-Containing Substituents
  • Propenylsulfanyl vs. N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d): Replacing propenylsulfanyl with a 4-chlorobenzylthio group increases lipophilicity, enhancing membrane permeability. This derivative showed moderate cytotoxicity (IC₅₀: ~10–20 µM) in preliminary assays . N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: The benzylthio group conferred potent activity against colorectal cancer (HCT-116) with IC₅₀ values < 10 µM .
Table 1: Impact of Thiadiazole Substituents on Anticancer Activity
Compound Substituent Key Activity (IC₅₀) Reference
Target Compound Propenylsulfanyl Under investigation
5d 4-Chlorobenzylthio IC₅₀: 10–20 µM (broad-spectrum)
5c 4-Methylbenzylthio IC₅₀: 15–25 µM
Trifluoromethylphenyl analog Benzylthio IC₅₀: <10 µM (HCT-116)

Heterocycle Replacement: Thiadiazole vs. Oxadiazole

  • CDD-934506 (Oxadiazole Derivative) : Replacing the thiadiazole with an oxadiazole ring (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) reduced cytotoxicity (IC₅₀: >50 µM) but improved solubility .
  • Thiazolidinone Hybrid (C18H14FN3O2S2): Incorporating a thiazolidinone ring instead of thiadiazole (as in ) abolished anticancer activity but introduced anti-inflammatory properties .

Phenoxy and Aryl Modifications

  • Phenoxy Acetamide Derivatives: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d): Demonstrated exceptional cytotoxicity against Caco-2 (IC₅₀: 1.8 µM), outperforming 5-fluorouracil . N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40): Showed broad-spectrum activity (IC₅₀: 2–5 µM) against breast (MCF-7) and prostate (PC-3) cancers .
Table 2: Phenoxy/Aryl Substituents and Activity
Compound Substituent Activity (IC₅₀) Reference
7d 2-Fluoro-phenoxy 1.8 µM (Caco-2)
40 Morpholinyl-quinazoline 2–5 µM (MCF-7, PC-3)
Target 4-Methoxyphenyl Pending

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel organic molecule that features a thiadiazole ring known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. The presence of the methoxyphenyl group and sulfanyl linkage enhances this activity.

  • In vitro Studies : A study found that compounds similar to 2-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide displayed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 42 μg/mL .
CompoundTarget OrganismMIC (μg/mL)
2-Methoxyphenyl Thiadiazole DerivativeS. aureus32
2-Methoxyphenyl Thiadiazole DerivativeE. coli42

Antifungal Activity

The compound also exhibits promising antifungal properties. Derivatives have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger.

  • Case Study Findings : In a comparative study, certain derivatives demonstrated antifungal activity with inhibition rates between 58% and 66%, which is comparable to standard antifungal agents like fluconazole .
CompoundTarget FungusInhibition Rate (%)
Thiadiazole DerivativeC. albicans58
Thiadiazole DerivativeA. niger66

Anticancer Potential

The anticancer potential of thiadiazole derivatives has been explored in various studies. The mechanism of action often involves the induction of apoptosis in cancer cells.

  • Research Findings : A study highlighted that derivatives featuring the thiadiazole ring could inhibit cancer cell proliferation through pathways involving caspase activation and mitochondrial disruption .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiadiazole ring is crucial for binding to enzymes involved in metabolic pathways.
  • Receptor Modulation : The methoxyphenyl group may enhance receptor binding affinity, leading to altered cellular responses.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Critical steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Acylation : Reacting the thiadiazole intermediate with 2-(4-methoxyphenyl)acetyl chloride in anhydrous solvents (e.g., DCM or THF) at 0–5°C to prevent hydrolysis .
  • Allyl sulfanyl incorporation : Using allyl bromide or similar reagents in basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-en-1-ylsulfanyl group . Key reaction parameters include strict temperature control (±2°C), inert atmospheres (N₂/Ar), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., methoxy proton at δ 3.8–4.0 ppm; thiadiazole carbons at δ 160–170 ppm) .
  • Mass spectrometry (HRMS/ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 363.08) .
  • FT-IR : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole ring vibrations . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and minimize side products?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for allyl sulfanyl incorporation .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .
  • Temperature gradients : Slow warming (0°C → room temperature) during acylation reduces diketone byproducts . A comparative study of reaction conditions is shown below:
StepSolventCatalystYield (%)Purity (%)
ThiadiazoleEtOHH₂SO₄6285
AcylationDCMNone7492
AllylationDMFK₂CO₃6889

Data adapted from .

Q. How should discrepancies in reported biological activity data be analyzed?

Conflicting bioactivity results (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Purity variations : Impurities >5% can skew results; validate via HPLC and elemental analysis .
  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts protonation states of thiadiazole and amide groups .
  • Structural analogs : Compare with derivatives (e.g., replacing allyl sulfanyl with methyl sulfanyl) to isolate functional group contributions . Standardized protocols (e.g., CLIA guidelines) and dose-response replicates (n ≥ 3) are recommended .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using crystal structures (PDB ID: 1M17). Focus on hydrogen bonds between the acetamide carbonyl and Lys721 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
  • QSAR models : Use Hammett constants (σ) of substituents (e.g., 4-methoxy, σ = -0.27) to correlate electronic effects with activity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR strategies include:

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-NO₂) to enhance electrophilicity .
  • Bioisosteric replacement : Swap the thiadiazole ring with 1,2,4-triazole to assess ring size impact on target affinity .
  • Allyl sulfanyl modification : Introduce cyclic sulfides (e.g., tetrahydrothiophene) to evaluate steric effects . Activity trends from analogs are summarized below:
DerivativeTarget IC₅₀ (µM)Solubility (mg/mL)
Parent compound0.450.12
4-NO₂-phenyl analog0.280.08
1,2,4-Triazole analog1.200.25

Data from .

Notes

  • Contradictions : highlights oxidizing agents (H₂O₂) for sulfoxide formation, while suggests KMnO₄ for similar reactions. Researchers should test both under controlled conditions .

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